Cas no 129487-92-9 (tert-butyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate)

Tert-butyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate is a protected indoline derivative featuring a Boc (tert-butoxycarbonyl) group at the 1-position and an amino substituent at the 5-position. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The Boc group enhances stability, facilitating handling and storage, while the free amino group allows for further functionalization through coupling or derivatization reactions. Its rigid indoline scaffold contributes to structural diversity in drug discovery. The compound is typically used in the synthesis of bioactive molecules, including kinase inhibitors and other heterocyclic compounds. High purity and well-defined reactivity make it a valuable building block for medicinal chemistry research.
tert-butyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate structure
129487-92-9 structure
商品名:tert-butyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate
CAS番号:129487-92-9
MF:C13H18N2O2
メガワット:234.2942
MDL:MFCD08059270
CID:102954
PubChem ID:22240520

tert-butyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate 化学的及び物理的性質

名前と識別子

    • tert-Butyl 5-aminoindoline-1-carboxylate
    • 5-Amino-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester
    • 1-Boc-5-amino-2,3-dihydro-indole
    • 1H-INDOLE-1-CARBOXYLIC ACID,5-AMINO-2,3-DIHYDRO-,1,1-DIMETHYLETHYL ESTER
    • tert-butyl 5-amino-2,3-dihydroindole-1-carboxylate
    • 1-Boc-5-aMinoindoline
    • 5-AMINO-1-BOC-2,3-DIHYDROINDOLE
    • 1-Boc-2,3-dihydro-1H-indol-5-amine
    • 2-Methyl-2-Propanyl 5-Amino-1-Indolinecarboxylate
    • tert-Butyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate
    • 6-Amino-3,4-dihydro-2H-quinoline-1-carboxylic acid tert-butyl ester
    • 1H-Indole-1-carboxylic acid, 5-amino-2,3-dihydro-, 1,1-dimethylethyl ester
    • 5-Amino-2,3-dihydro-indole-1-carboxylic acidtert-butyl ester
    • BCP11777
    • 5492AA
    • Z332725462
    • CS-0041746
    • JSNLQWAGJJGYOB-UHFFFAOYSA-N
    • Methyl-5-chloro-2,2-dimethylvalerate
    • A888849
    • FT-0678795
    • SB32668
    • tert-butyl 5-amino-2,3-dihydro-indole-1-carboxylate
    • EN300-64725
    • F12047
    • 129487-92-9
    • DS-15444
    • SCHEMBL1058537
    • AM86090
    • DTXSID40623732
    • AKOS000302353
    • SY101609
    • tert-butyl-5-amino-1-indolinecarboxylate
    • MFCD08059270
    • tert-butyl 5-amino-1-indolinecarboxylate
    • J-005683
    • BB 0256528
    • 5-amino-2,3-dihydro-indol-1-carboxylic acid tert-butyl ester
    • tert-Butyl5-aminoindoline-1-carboxylate
    • DB-062693
    • tert-butyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate
    • MDL: MFCD08059270
    • インチ: 1S/C13H18N2O2/c1-13(2,3)17-12(16)15-7-6-9-8-10(14)4-5-11(9)15/h4-5,8H,6-7,14H2,1-3H3
    • InChIKey: JSNLQWAGJJGYOB-UHFFFAOYSA-N
    • ほほえんだ: O(C(N1C2C([H])=C([H])C(=C([H])C=2C([H])([H])C1([H])[H])N([H])[H])=O)C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]

計算された属性

  • せいみつぶんしりょう: 234.13700
  • どういたいしつりょう: 234.136827821g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 298
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 55.6
  • 疎水性パラメータ計算基準値(XlogP): 2

じっけんとくせい

  • ふってん: 385.2℃ at 760 mmHg
  • PSA: 55.56000
  • LogP: 3.21260

tert-butyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate セキュリティ情報

tert-butyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

tert-butyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB359590-10 g
1-Boc-2,3-dihydro-1H-indol-5-amine; .
129487-92-9
10g
€1,101.00 2022-06-10
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
48R0144-5g
1-Boc-5-amino-2,3-dihydro-indole
129487-92-9 97%
5g
¥3147.82 2025-01-22
SHANG HAI XIAN DING Biotechnology Co., Ltd.
034352-5g
tert-butyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate
129487-92-9
5g
8533.0CNY 2021-07-06
TRC
T205238-500mg
tert-Butyl 5-Amino-2,3-dihydro-1H-indole-1-carboxylate
129487-92-9
500mg
$ 275.00 2022-06-03
eNovation Chemicals LLC
D782766-250mg
1H-Indole-1-carboxylic acid, 5-amino-2,3-dihydro-, 1,1-dimethylethyl ester
129487-92-9 95%
250mg
$64 2024-07-28
Chemenu
CM146413-10g
5-Amino-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester
129487-92-9 95%
10g
$666 2023-03-06
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-JP233-50mg
tert-butyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate
129487-92-9 95+%
50mg
110.0CNY 2021-07-12
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T91130-250mg
tert-Butyl 5-aminoindoline-1-carboxylate
129487-92-9 95%
250mg
¥92.0 2023-09-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T91130-100mg
tert-Butyl 5-aminoindoline-1-carboxylate
129487-92-9 95%
100mg
¥68.0 2023-09-06
abcr
AB359590-250 mg
1-Boc-2,3-dihydro-1H-indol-5-amine; .
129487-92-9
250mg
€117.60 2023-06-20

tert-butyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate 関連文献

tert-butyl 5-amino-2,3-dihydro-1H-indole-1-carboxylateに関する追加情報

tert-butyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate: A Comprehensive Overview

The compound tert-butyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate, identified by the CAS number 129487-92-9, has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is a derivative of the indole family, which has been extensively studied for its versatile applications in drug discovery and material science. The structure of this compound is characterized by a substituted indole ring system with an amino group at position 5 and a tert-butyl ester group attached to the indole's carboxylic acid moiety. This unique combination of functional groups makes it a valuable intermediate in the synthesis of various bioactive molecules.

Recent studies have highlighted the potential of tert-butyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate in the development of novel therapeutic agents. Researchers have explored its role as a precursor for synthesizing indole-based alkaloids, which are known for their anti-inflammatory, anticancer, and antimicrobial properties. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against certain kinases involved in cancer cell proliferation. These findings underscore the importance of this compound as a building block in medicinal chemistry.

The synthesis of tert-butyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate typically involves multi-step reactions, often starting from readily available starting materials such as indole or its derivatives. One common approach involves the introduction of the amino group at position 5 through reductive amination or other nucleophilic substitution techniques. The tert-butyl ester group is then introduced via esterification reactions, ensuring stability and solubility during subsequent purification steps. Recent advancements in catalytic asymmetric synthesis have also enabled the production of enantiomerically pure versions of this compound, which are highly desirable for pharmacological studies.

In terms of applications, tert-butyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate has found utility in various areas beyond drug discovery. For example, it has been employed as a chiral auxiliary in asymmetric catalysis, facilitating the construction of complex molecular architectures with high enantioselectivity. Additionally, this compound serves as a valuable substrate for exploring new reaction mechanisms and catalytic cycles in organic chemistry.

The physical properties of this compound are also worth noting. It exists as a crystalline solid under standard conditions and exhibits good thermal stability up to moderate temperatures. Its solubility profile makes it suitable for use in both organic and aqueous reaction media, depending on the specific application. Recent spectroscopic studies have provided detailed insights into its electronic structure and intermolecular interactions, further enhancing our understanding of its reactivity and behavior in different chemical environments.

In conclusion, tert-butyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate stands out as a versatile and valuable compound with wide-ranging applications in organic synthesis and pharmacology. Its unique structure and functional groups make it an ideal candidate for exploring new chemical transformations and developing innovative therapeutic agents. As research continues to uncover its full potential, this compound is poised to play an increasingly important role in advancing modern chemistry and medicine.

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Amadis Chemical Company Limited
(CAS:129487-92-9)tert-butyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate
A888849
清らかである:99%/99%
はかる:5g/25g
価格 ($):189.0/662.0